3-(1,3-dihydro-2H-isoindol-2-ylsulfonyl)-N,N-dipropylbenzamide
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Description
3-(1,3-dihydro-2H-isoindol-2-ylsulfonyl)-N,N-dipropylbenzamide is a useful research compound. Its molecular formula is C21H26N2O3S and its molecular weight is 386.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 386.16641387 g/mol and the complexity rating of the compound is 581. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Functionalized Derivatives
Research highlights the versatility of benzamide derivatives in synthesizing functionalized isoindolinone and isobenzofuranimine derivatives via palladium-catalyzed multicomponent carbonylative approaches. Specifically, the reaction pathways of 2-alkynylbenzamides can vary, leading to distinct compounds depending on the reaction conditions and the nature of the external nucleophile. This showcases the compound's role in synthesizing a wide array of functionalized molecules, offering potential for various applications in medicinal chemistry and materials science (Mancuso et al., 2014).
Inhibition of Metabolic Processes
While specifically related to benzamide and its derivatives, research on 3-aminobenzamide and benzamide provides insights into their impact beyond their primary targets. These compounds can inhibit poly(adenosine diphosphate-ribose) synthesis but also affect cell viability, glucose metabolism, and DNA synthesis. Such findings underline the broader biochemical impact of benzamide derivatives, potentially influencing the design of inhibitors with minimized off-target effects (Milam & Cleaver, 1984).
One-Pot Synthesis of Isoindolinone Derivatives
A one-pot reaction sequence demonstrates the synthesis of 3-(alkyl and aryl)methylene-2,3-dihydro-1H-isoindol-1-one derivatives from N-phosphorylmethylbenzamides. This method emphasizes the compound's utility in streamlined synthetic routes, potentially enhancing the efficiency of producing isoindolinone derivatives for various applications (Couture, Deniau, & Grandclaudon, 1997).
Electrospray Ionization Mass Spectrometry (ESI-MS/MS) Studies
The study of benzamide derivatives through ESI-MS/MS reveals complex reaction pathways and fragmentation patterns. This research provides valuable insights into the structural and electronic characteristics of these compounds, which can be critical for developing new analytical methods or understanding their behavior in biological systems (Zhou et al., 2007).
Properties
IUPAC Name |
3-(1,3-dihydroisoindol-2-ylsulfonyl)-N,N-dipropylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-3-12-22(13-4-2)21(24)17-10-7-11-20(14-17)27(25,26)23-15-18-8-5-6-9-19(18)16-23/h5-11,14H,3-4,12-13,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKOGKISFFYMSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C1=CC(=CC=C1)S(=O)(=O)N2CC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.